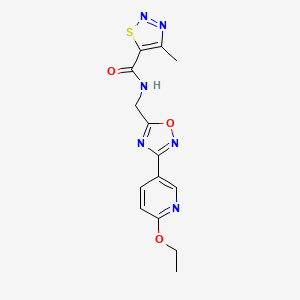![molecular formula C19H20N2O4S B2838079 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide CAS No. 879758-42-6](/img/structure/B2838079.png)
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an isopropyl group (a carbon with two attached methyl groups), and an acetamide group (a carbonyl group attached to a nitrogen). The compound also features a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl and isopropyl groups would likely be attached to the nitrogen atom of the acetamide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could potentially undergo oxidation or reduction reactions . The acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A Novel Synthesis Approach
Research has focused on the synthesis of complex molecules involving the targeted chemical as an intermediate or structural motif. For example, Gabriele et al. (2006) developed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility of related compounds in creating diverse chemical structures. The synthesis demonstrates significant stereoselectivity, with Z isomers being formed preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Antimicrobial and Antibacterial Activities
Antibacterial Efficacy
Linhua (2013) synthesized novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates and evaluated their antibacterial activity. These compounds exhibited excellent inhibition activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential in addressing bacterial infections (Linhua, 2013).
Anticancer and Antitumor Activities
Evaluation of Antitumor Activity
A study on N-substituted saccharins, including derivatives similar to the targeted compound, explored their anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells. The study found that certain derivatives exhibit excellent to moderate anti-inflammatory activity and highlighted the compounds' potential as selective inhibitors of the human COX-1 enzyme, indicating their relevance in developing new therapeutic agents (Al-Fayez et al., 2022).
Antioxidant Properties
Exploring Antioxidant Activity
Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, revealing their potential in scavenging free radicals. Although not directly related to the exact compound , this research underscores the broader interest in exploring the antioxidant capabilities of structurally complex molecules for potential applications in mitigating oxidative stress-related conditions (Kadhum et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to act on various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in their function . For instance, some compounds can inhibit or enhance the activity of their target enzymes, altering the biochemical pathways they are involved in .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as the inhibition of pigment biosynthesis in plants .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to cause a range of effects, such as the bleaching effect observed in plants due to the inhibition of pigment biosynthesis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N-propan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14(2)20(12-15-8-4-3-5-9-15)18(22)13-21-19(23)16-10-6-7-11-17(16)26(21,24)25/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUDCCIVQQAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)


![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)
